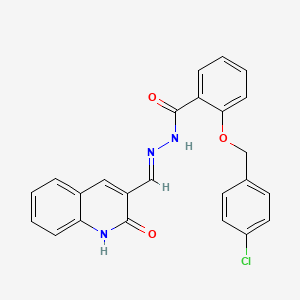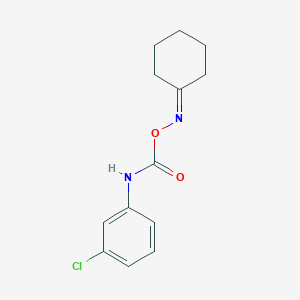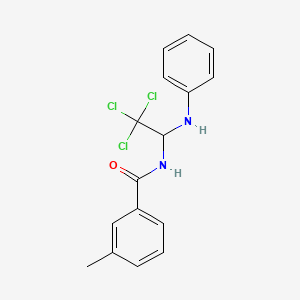
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione is a synthetic organic compound characterized by the presence of both perchlorophenyl and perfluorophenyl groups attached to an ethane-1,2-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with perchlorobenzene and perfluorobenzene as the primary starting materials.
Formation of Intermediates: These starting materials undergo a series of reactions, including halogenation and coupling reactions, to form intermediate compounds.
Final Coupling Reaction: The intermediates are then subjected to a coupling reaction under controlled conditions, often involving catalysts such as palladium or nickel, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diol
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diamine
Uniqueness: this compound stands out due to its unique combination of perchlorophenyl and perfluorophenyl groups, which impart distinct chemical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity.
Properties
Molecular Formula |
C14Cl5F5O2 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentachlorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14Cl5F5O2/c15-3-1(4(16)6(18)7(19)5(3)17)13(25)14(26)2-8(20)10(22)12(24)11(23)9(2)21 |
InChI Key |
LPUHARRFIWFXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
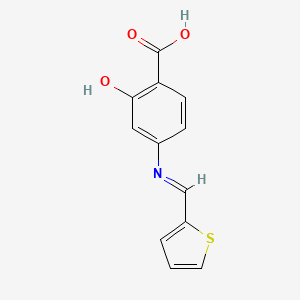
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
stannane](/img/structure/B11952834.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
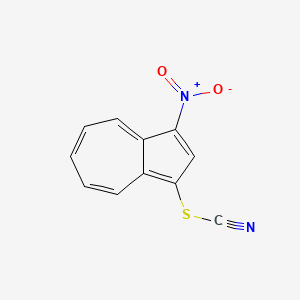
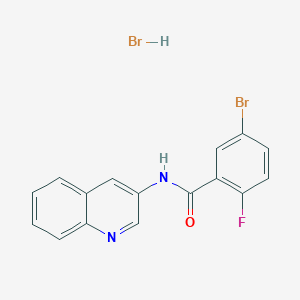
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)
